molecular formula C10H10Br2O2 B13289305 1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one

1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one

Cat. No.: B13289305
M. Wt: 321.99 g/mol
InChI Key: DNWDQTHQRRJOET-UHFFFAOYSA-N
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Description

1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H10Br2O2 and a molecular weight of 321.99 g/mol . This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, along with a butanone group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one can be synthesized through the bromination of 4-hydroxyacetophenone. The reaction typically involves the use of bromine in a solvent such as chloroform or acetic acid under reflux conditions . The reaction proceeds as follows:

  • Dissolve 4-hydroxyacetophenone in chloroform or acetic acid.
  • Add bromine dropwise to the solution while maintaining reflux conditions.
  • Continue the reaction for a specified period, usually a few hours.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3,5-Dibromo-4-hydroxyphenyl)butanoic acid.

    Reduction: Formation of 1-(3,5-Dibromo-4-hydroxyphenyl)butanol.

    Substitution: Formation of various substituted phenylbutanones depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and biological activity. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

1-(3,5-dibromo-4-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H10Br2O2/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,14H,2-3H2,1H3

InChI Key

DNWDQTHQRRJOET-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C(=C1)Br)O)Br

Origin of Product

United States

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